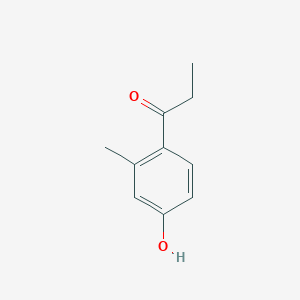

1-(4-Hydroxy-2-methylphenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-2-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYWGKPTJLYTSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 4 Hydroxy 2 Methylphenyl Propan 1 One

Established and Novel Synthetic Routes to 1-(4-Hydroxy-2-methylphenyl)propan-1-one

The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods primarily focus on the formation of the carbon-carbon bond between the aromatic ring and the propanoyl group.

Electrophilic Acylation Strategies

A prominent and well-established method for the synthesis of hydroxy aryl ketones is the Fries rearrangement. nrochemistry.comorganic-chemistry.orgbyjus.comwikipedia.org This reaction involves the rearrangement of a phenolic ester, in this case, m-cresyl propionate, to the corresponding hydroxy aryl ketone, catalyzed by a Lewis acid. byjus.comorganic-chemistry.org The starting material, m-cresyl propionate, is typically prepared by the esterification of m-cresol (B1676322) with propionyl chloride or propionic anhydride (B1165640).

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate. byjus.comwikipedia.org The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination polarizes the ester, leading to the cleavage of the O-acyl bond and the formation of a propanoyl cation. This electrophile then attacks the electron-rich aromatic ring of the phenoxide-Lewis acid complex in an electrophilic aromatic substitution reaction.

A critical aspect of the Fries rearrangement is its regioselectivity, which is highly dependent on the reaction conditions. nrochemistry.comwikipedia.org The acylation of the m-cresol ring can occur at either the ortho or para position relative to the hydroxyl group. The methyl group at the 2-position directs the incoming acyl group. Consequently, the reaction yields a mixture of this compound and 1-(2-hydroxy-4-methylphenyl)propan-1-one. The ratio of these isomers can be controlled by adjusting the temperature and solvent. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. byjus.comwikipedia.org This is attributed to the thermodynamic stability of the chelated ortho-product at higher temperatures.

| Catalyst | Solvent | Temperature | Major Product | Reference |

| AlCl₃ | Nitrobenzene | Low | This compound (para) | byjus.comwikipedia.org |

| AlCl₃ | Carbon disulfide | High | 1-(2-Hydroxy-4-methylphenyl)propan-1-one (ortho) | byjus.comwikipedia.org |

Organometallic Approaches in C-C Bond Formation

Organometallic reagents provide a powerful alternative for the construction of the carbon-carbon bond in this compound. These methods offer a different retrosynthetic disconnection, typically involving the reaction of a nucleophilic organometallic species with an electrophilic carbonyl or nitrile derivative of the aromatic ring.

One plausible route involves the use of a Grignard reagent. The synthesis could start with 4-hydroxy-2-methylbenzonitrile. This nitrile can be protected at the phenolic hydroxyl group, for example, as a silyl (B83357) ether, to prevent its reaction with the Grignard reagent. The protected nitrile can then be treated with ethylmagnesium bromide. The Grignard reagent adds to the nitrile carbon, forming an imine intermediate after workup. Subsequent acidic hydrolysis of the imine would yield the desired ketone, this compound, after deprotection of the hydroxyl group. masterorganicchemistry.com

Alternatively, organolithium reagents can be employed. masterorganicchemistry.com The synthesis could begin with 4-hydroxy-2-methylbenzoic acid. The carboxylic acid can be treated with two equivalents of an organolithium reagent, such as ethyllithium. The first equivalent of the organolithium reagent acts as a base, deprotonating the carboxylic acid and the phenolic hydroxyl group. The second equivalent then adds to the carboxylate carbon, forming a stable dianionic tetrahedral intermediate. Upon acidic workup, this intermediate collapses to form the ketone. masterorganicchemistry.commasterorganicchemistry.com It is crucial to use an organolithium reagent, as Grignard reagents are generally not reactive enough for this transformation. masterorganicchemistry.com

| Organometallic Reagent | Starting Material | Key Intermediate | Reference |

| Ethylmagnesium bromide | 4-Hydroxy-2-methylbenzonitrile (protected) | Imine | masterorganicchemistry.com |

| Ethyllithium | 4-Hydroxy-2-methylbenzoic acid | Dianionic tetrahedral intermediate | masterorganicchemistry.com |

Green Chemistry Principles in Synthesis

In recent years, there has been a significant push to develop more environmentally benign synthetic methods. For the synthesis of this compound, green chemistry principles can be applied to the Fries rearrangement to minimize waste and avoid hazardous reagents.

One approach is the use of solid acid catalysts as a replacement for stoichiometric amounts of Lewis acids like AlCl₃. organic-chemistry.org Zeolites and other solid acids can catalyze the Fries rearrangement, offering advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosive waste streams.

Microwave-assisted organic synthesis is another green technique that can be applied. ccsenet.orgccsenet.org Microwave irradiation can significantly accelerate the rate of the Fries rearrangement, often leading to higher yields in shorter reaction times and with less solvent. ccsenet.orgresearchgate.net The combination of a solid acid catalyst and microwave irradiation presents a particularly attractive green synthetic route. For instance, P₂O₅/SiO₂ has been shown to be an efficient reagent for the Fries rearrangement under solvent-free microwave conditions. researchgate.net

| Green Approach | Catalyst/Condition | Advantages | Reference |

| Solid Acid Catalysis | Zeolites, P₂O₅/SiO₂ | Recyclable catalyst, reduced waste | organic-chemistry.orgresearchgate.net |

| Microwave Synthesis | Microwave irradiation | Faster reaction, reduced solvent use | ccsenet.orgccsenet.orgresearchgate.net |

Stereoselective Synthesis and Enantiomeric Enrichment

The synthesis of enantiomerically enriched this compound, where a chiral center is introduced, would require asymmetric synthesis methodologies. While the target molecule itself is prochiral, its derivatives, such as the corresponding alcohol, can be chiral. Stereoselective methods are therefore more relevant to the derivatization of the ketone.

However, if a chiral variant of the propanoyl side chain were desired, for instance, with a substituent at the alpha-position, asymmetric acylation methods could be employed. This might involve the use of a chiral auxiliary on the acylating agent or the use of a chiral Lewis acid catalyst in a Friedel-Crafts type acylation.

More directly, the stereoselective synthesis of the chiral alcohol derivative, 1-(4-hydroxy-2-methylphenyl)propan-1-ol, can be achieved through the asymmetric reduction of the ketone. A well-established method for this is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst to enantioselectively reduce the ketone with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex. The stereochemical outcome is predictable based on the stereochemistry of the catalyst used. wikipedia.org

Derivatization Reactions at the Ketone Moiety

The ketone functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a range of derivatives.

Reductions to Corresponding Alcohols and Alkanes

The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohols:

The reduction of the ketone to the corresponding secondary alcohol, 1-(4-hydroxy-2-methylphenyl)propan-1-ol, can be readily achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol. mnstate.eduncert.nic.inscribd.comyoutube.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but NaBH₄ is generally preferred for its greater safety and functional group tolerance. ncert.nic.in

Catalytic hydrogenation is another effective method for this reduction. google.commdpi.com This involves treating the ketone with hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. ncert.nic.in

As mentioned in section 2.1.4, the stereoselective reduction to a specific enantiomer of the alcohol can be accomplished using methods like the CBS reduction. organic-chemistry.orgwikipedia.org Enzymatic reductions using alcohol dehydrogenases also offer a green and highly enantioselective route to chiral alcohols. researchgate.netfz-juelich.de

Reduction to Alkanes:

Complete deoxygenation of the ketone to the corresponding alkane, 1-(4-hydroxy-2-methylphenyl)propane, can be achieved through classical reduction methods.

The Clemmensen reduction involves heating the ketone with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. juniperpublishers.comannamalaiuniversity.ac.in These strongly acidic conditions make it unsuitable for substrates with acid-sensitive functional groups. annamalaiuniversity.ac.in

The Wolff-Kishner reduction provides a complementary method under basic conditions. nrochemistry.comwikipedia.orgorganic-chemistry.org The ketone is first converted to a hydrazone by reaction with hydrazine (B178648) (N₂H₄). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. nrochemistry.comwikipedia.org The driving force for the reaction is the evolution of nitrogen gas. wikipedia.org The Huang-Minlon modification is a convenient one-pot procedure for this reaction. beilstein-journals.org

| Reduction Product | Reagents | Conditions | Reference |

| 1-(4-Hydroxy-2-methylphenyl)propan-1-ol | Sodium borohydride (NaBH₄) | Methanol/Ethanol | mnstate.eduncert.nic.inscribd.comyoutube.com |

| 1-(4-Hydroxy-2-methylphenyl)propan-1-ol | H₂ / Catalyst (Pt, Pd, or Ni) | Hydrogen pressure | google.commdpi.com |

| (R)- or (S)-1-(4-Hydroxy-2-methylphenyl)propan-1-ol | CBS catalyst, BH₃·THF | Asymmetric conditions | organic-chemistry.orgwikipedia.org |

| 1-Ethyl-4-hydroxy-2-methylbenzene | Zinc amalgam (Zn(Hg)), HCl | Reflux | juniperpublishers.comannamalaiuniversity.ac.in |

| 1-Ethyl-4-hydroxy-2-methylbenzene | Hydrazine (N₂H₄), KOH | High temperature (e.g., in ethylene glycol) | nrochemistry.comwikipedia.orgorganic-chemistry.org |

Condensation Reactions with Carbonyl Compounds

The presence of α-hydrogens on the propanone chain of this compound allows it to participate in condensation reactions with various carbonyl compounds, particularly aromatic aldehydes. This reaction, a variant of the Claisen-Schmidt condensation, is a fundamental method for carbon-carbon bond formation. sci-hub.sttaylorandfrancis.com

Typically conducted under basic or acidic catalysis, the reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. researchgate.net Subsequent dehydration of the resulting β-hydroxy ketone (an aldol (B89426) adduct) yields an α,β-unsaturated ketone, commonly known as a chalcone (B49325). sci-hub.st These chalcone derivatives are of significant interest due to their diverse pharmacological applications. taylorandfrancis.com

The general scheme for the Claisen-Schmidt condensation of this compound is as follows:

Reaction Scheme: This compound + Aromatic Aldehyde → Chalcone Derivative

Various catalysts, including solid acid and base catalysts like metal oxides and hydrotalcites, have been explored to facilitate these reactions under more environmentally friendly conditions. researchgate.netdigitellinc.com

Table 1: Representative Claisen-Schmidt Condensation of this compound

| Aldehyde Reactant | Catalyst | Typical Conditions | Expected Product (Chalcone) |

|---|---|---|---|

| Benzaldehyde | NaOH or KOH | Ethanol, room temp. to 50°C | 1-(4-Hydroxy-2-methylphenyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | Ba(OH)₂ | Methanol, reflux | 3-(4-Chlorophenyl)-1-(4-hydroxy-2-methylphenyl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | Acid catalyst (e.g., HCl) | Acetic Acid, heat | 1-(4-Hydroxy-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Oxime, Hydrazone, and Semicarbazone Formation

The carbonyl group of this compound readily reacts with nucleophiles such as hydroxylamine (B1172632), hydrazine, and their derivatives to form imine-type compounds. These reactions are classic examples of nucleophilic addition to the carbonyl group, followed by a dehydration step.

Oxime Formation: The reaction with hydroxylamine (NH₂OH) under weakly acidic conditions yields an oxime. byjus.com The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, forming a tetrahedral intermediate which then eliminates water. ic.ac.ukyoutube.comrogue-scholar.org

Hydrazone and Semicarbazone Formation: Similarly, reaction with hydrazine (H₂NNH₂) or semicarbazide (B1199961) (H₂NNHCONH₂) forms the corresponding hydrazone or semicarbazone. libretexts.orgchemtube3d.com These reactions are also typically catalyzed by acid, with the optimal pH being around 4.5 to balance the protonation of the carbonyl group and the availability of the free nucleophile. nih.gov The formation of hydrazones is a key step in the Wolff-Kishner reduction, which converts a ketone to an alkane. libretexts.orglibretexts.orgstackexchange.compearson.com

The development of efficient catalysts, such as anthranilic acids and other amine buffers, has enabled these reactions to proceed rapidly even at neutral pH. nih.govrsc.orgrsc.org

Table 2: Formation of Carbonyl Derivatives from this compound

| Reagent | Product Type | General Reaction Conditions |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | Weakly acidic medium (e.g., acetate (B1210297) buffer) |

| Hydrazine (H₂NNH₂) | Hydrazone | Acidic or basic conditions |

| Semicarbazide (H₂NNHC(O)NH₂) | Semicarbazone | Weakly acidic medium |

Modifications of the Phenolic Hydroxyl Group

Etherification and Esterification Reactions

The phenolic hydroxyl group is a key site for derivatization, allowing for the synthesis of various ethers and esters.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This SN2 reaction involves the deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from a primary alkyl halide. byjus.commasterorganicchemistry.com The choice of a polar aprotic solvent like DMF or acetonitrile (B52724) can accelerate the reaction. wikipedia.org Phase transfer catalysts are often employed in industrial settings to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. wikipedia.orgnumberanalytics.com

Esterification: Phenolic esters can be synthesized through several methods. A standard laboratory procedure involves the reaction of the phenol with an acyl chloride or acid anhydride in the presence of a base like pyridine. Another common approach is the Fischer-Speier esterification, where the phenol is reacted with a carboxylic acid under acidic catalysis, although this is more efficient for aliphatic alcohols. For phenols, enzymatic catalysis and the use of coupling agents are modern alternatives. The synthesis of 4-hydroxyacetophenone, a related compound, often involves the Fries rearrangement of phenyl acetate, which is formed via esterification of phenol. google.comepo.org

Coupling Reactions Involving the Aromatic Ring

To functionalize the aromatic ring of this compound via coupling reactions, it is often necessary to first convert the phenolic hydroxyl group into a better leaving group, such as a triflate (-OTf), or to introduce a halide onto the ring. Once functionalized, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions can be employed to form new carbon-carbon bonds.

Suzuki-Miyaura Reaction: This reaction couples an organohalide or triflate with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.eduorgsyn.in It is a versatile method for creating biaryl linkages or connecting aryl and vinyl groups. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov Heterogeneous palladium catalysts, such as Pd on carbon, are often used to simplify product purification. acs.orgnih.govmdpi.com

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide (or triflate) with an alkene using a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction typically proceeds with high stereoselectivity, favoring the trans product. youtube.com The mechanism involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and β-hydride elimination. wikipedia.orglibretexts.org

Exploration of Mannich Reactions and Aminomethylation Strategies

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound. wikipedia.orgbyjus.com In the case of this compound, the aromatic ring, activated by the hydroxyl group, can act as the nucleophile. The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the phenolic ketone. adichemistry.comchemistrysteps.com

The mechanism proceeds through the initial formation of an electrophilic iminium ion from the amine and formaldehyde. wikipedia.orgbyjus.com The electron-rich aromatic ring of the phenol then attacks the iminium ion, typically at the position ortho to the activating hydroxyl group, to form the aminomethylated product, known as a Mannich base. adichemistry.comresearchgate.net

General Mannich Reaction Scheme: This compound + Formaldehyde + Secondary Amine → Aminomethylated Product

Catalytic Systems and Reaction Mechanism Studies for Synthesis and Derivatization

The synthesis and derivatization of this compound rely on a variety of catalytic systems to enhance reaction rates, yields, and selectivity.

Condensation Reactions: The Claisen-Schmidt condensation is traditionally catalyzed by strong acids or bases (e.g., NaOH, KOH). taylorandfrancis.com However, research has shifted towards heterogeneous catalysts like metal oxides and zeolites to improve catalyst recovery and reduce waste. researchgate.netdigitellinc.com

Oxime and Hydrazone Formation: These reactions are generally under acid catalysis, which facilitates the dehydration of the tetrahedral intermediate, the rate-determining step in the pH range of 3 to 7. nih.gov The reaction slows at very low pH due to the non-nucleophilic protonated state of the amine. nih.gov More advanced catalysts, including aniline (B41778) derivatives and bifunctional amine buffers, have been developed to accelerate these ligations, especially at neutral pH. nih.govrsc.orgrsc.org

Etherification: While stoichiometric bases are common in the Williamson ether synthesis, catalytic amounts of phase transfer agents can be used. wikipedia.orgnumberanalytics.com High-temperature catalytic versions using weak alkylating agents have also been developed for industrial applications. acs.org

Coupling Reactions: The Suzuki and Heck reactions are defined by their use of palladium catalysts. nih.govnih.gov The catalytic cycle for both involves the interchange between Pd(0) and Pd(II) oxidation states. wikipedia.org Ligands such as phosphines (e.g., triphenylphosphine) play a crucial role in stabilizing the palladium intermediates and influencing the catalyst's activity and selectivity. wikipedia.org

Mannich Reaction: This reaction is typically acid-catalyzed, which promotes both the formation of the enol form of the ketone and the generation of the electrophilic iminium ion. wikipedia.orgbyjus.com

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 1 4 Hydroxy 2 Methylphenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic arrangement and connectivity within 1-(4-hydroxy-2-methylphenyl)propan-1-one can be assembled.

1D NMR (¹H, ¹³C) Spectral Assignments and Analysis

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For this compound, the spectrum is characterized by signals corresponding to the aromatic protons, the propanoyl side chain protons, the aromatic methyl group, and the phenolic hydroxyl group. The electron-donating hydroxyl group and the electron-withdrawing carbonyl group influence the chemical shifts of the aromatic protons, leading to a predictable substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of the carbonyl group is distinctly identified by a signal in the downfield region (typically >195 ppm). Aromatic carbons resonate in the 110-160 ppm range, while the aliphatic carbons of the methyl and ethyl groups appear in the upfield region.

The following tables provide predicted spectral assignments based on established principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary slightly based on solvent and concentration.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | 4.5 - 5.5 | Broad Singlet | N/A |

| H-6 | 7.5 - 7.7 | Doublet | ~8.5 |

| H-5 | 6.7 - 6.8 | Doublet of Doublets | ~8.5, ~2.5 |

| H-3 | 6.6 - 6.7 | Doublet | ~2.5 |

| -CH₂- (propanoyl) | 2.8 - 3.0 | Quartet | ~7.2 |

| Ar-CH₃ | 2.4 - 2.5 | Singlet | N/A |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 200 - 205 |

| C-4 (-OH) | 158 - 162 |

| C-2 (-CH₃) | 140 - 143 |

| C-6 | 130 - 133 |

| C-1 | 120 - 123 |

| C-5 | 118 - 120 |

| C-3 | 115 - 117 |

| -CH₂- (propanoyl) | 30 - 35 |

| Ar-CH₃ | 20 - 23 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei. slideshare.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H spin-spin couplings. sdsu.edu For this compound, a key cross-peak would be observed between the methylene (B1212753) quartet (~2.9 ppm) and the methyl triplet (~1.1 ppm) of the propanoyl group, confirming their connectivity. It would also show correlations between the coupled aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edu It is used to definitively assign carbon signals. For instance, the proton signal at ~2.45 ppm would correlate to the aromatic methyl carbon (~21 ppm), and the aromatic proton signals would correlate to their respective aromatic carbons (C-3, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton, including quaternary carbons. columbia.edu Key correlations would include:

The protons of the aromatic methyl group (Ar-CH₃) to the aromatic carbons C-1, C-2, and C-3.

The methylene protons of the propanoyl group to the carbonyl carbon and the aromatic carbon C-1.

The aromatic proton H-6 to the carbonyl carbon and aromatic carbons C-2 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could show a correlation between the protons of the aromatic methyl group and the methylene protons of the propanoyl chain, indicating their spatial proximity and helping to define the preferred orientation of the side chain relative to the aromatic ring.

Variable Temperature NMR Studies for Dynamic Processes

Variable Temperature (VT) NMR is a powerful technique for studying dynamic molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. numberanalytics.comnih.gov By acquiring NMR spectra at different temperatures, researchers can gain insight into the thermodynamics and kinetics of these processes. oxinst.com

For this compound, VT-NMR could be employed to study:

Rotational Dynamics: The rotation around the single bond connecting the carbonyl group to the phenyl ring can be investigated. At low temperatures, this rotation might become slow enough to make the two faces of the phenyl ring magnetically inequivalent, potentially leading to the broadening or splitting of aromatic proton signals.

Hydrogen Bonding: The chemical shift of the phenolic hydroxyl (-OH) proton is often sensitive to temperature. oxinst.com VT-NMR experiments can provide information about intermolecular hydrogen bonding dynamics. As temperature increases, hydrogen bonds can be disrupted, typically causing the -OH signal to shift to a higher field (lower ppm value).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Mechanistic Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₀H₁₂O₂.

HRMS analysis would confirm this composition by matching the experimental mass to the calculated exact mass.

Molecular Formula and Exact Mass

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₂ |

An experimentally determined mass of 164.0837 ± 0.0005 u would provide strong evidence for the C₁₀H₁₂O₂ molecular formula, ruling out other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions (product ions) are then analyzed, providing a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of this compound would likely proceed through several key pathways, including alpha-cleavage and cleavage of the acyl group.

Predicted Key Fragment Ions in MS/MS of this compound

| Precursor Ion (M+H)⁺ m/z | Proposed Fragment Ion m/z | Proposed Neutral Loss | Fragment Structure/Identity |

|---|---|---|---|

| 165.09 | 137.06 | CO | Loss of carbon monoxide from the acylium ion |

| 165.09 | 121.06 | C₂H₄O | Loss of ketene (B1206846) from the side chain |

| 165.09 | 107.05 | C₃H₄O | Loss of propenone |

This fragmentation pattern is crucial for isomer differentiation. For example, an isomer like 1-(4-hydroxy-3-methylphenyl)propan-1-one (B7846891) would also have a molecular ion at m/z 165. However, the relative abundances of its fragment ions, particularly those involving the aromatic ring, would differ due to the different substitution pattern. This allows MS/MS to be a powerful tool for distinguishing between closely related structural isomers.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule and probing its intermolecular interactions. For this compound, these methods would provide definitive evidence for its key structural features.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the key expected vibrational modes would be associated with the hydroxyl, carbonyl, and aromatic functionalities.

The FTIR spectrum of the related compound, 2-hydroxy-2-methyl-1-phenylpropan-1-one, exhibits a strong carbonyl (C=O) stretching band around 1680 cm⁻¹. researchgate.net This provides a strong basis for predicting the spectral characteristics of this compound. The presence of a hydroxyl group and a methyl group on the phenyl ring is expected to influence the electronic environment of the carbonyl group and, consequently, the precise position of its absorption band.

Expected Characteristic FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Phenolic Hydroxyl (O-H) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |

| Aliphatic C-H (propanoyl) | Stretching | 2980 - 2850 | Medium to Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Carbonyl (C=O) | Stretching | 1680 - 1660 | Strong |

| Aromatic C=C | Stretching | 1610 - 1580 and 1500 - 1450 | Medium to Strong |

| Phenolic C-O | Stretching | 1260 - 1180 | Strong |

This data is predictive and based on established correlation tables and data from analogous compounds.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar functional groups like carbonyls and hydroxyls, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds.

For this compound, Raman spectroscopy would be particularly useful for characterizing the aromatic ring and the carbon backbone. The symmetric breathing vibration of the substituted benzene (B151609) ring would be expected to produce a strong and sharp signal.

Expected Characteristic Raman Shifts for this compound:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3100 - 3050 | Strong |

| Aliphatic C-H (propanoyl) | Stretching | 2950 - 2850 | Strong |

| Carbonyl (C=O) | Stretching | 1680 - 1660 | Medium |

| Aromatic C=C | Ring Breathing/Stretching | 1615 - 1590 | Strong |

| Aromatic Ring | In-plane deformation | ~1000 | Strong, Sharp |

This data is predictive and based on established correlation tables and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly sensitive to the presence of conjugated systems, such as the aromatic ring and the adjacent carbonyl group in this compound.

The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The π → π* transitions, originating from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring and the carbonyl group, are expected to be intense and occur at shorter wavelengths. The n → π* transition, involving the excitation of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital, is typically less intense and occurs at a longer wavelength.

Computational studies on this compound have suggested a HOMO-LUMO gap of 5.2 eV, which provides a theoretical basis for its electronic absorption properties.

Expected UV-Vis Absorption Maxima for this compound (in a non-polar solvent):

| Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) | Associated Chromophore |

| π → π | ~250 - 280 nm | High | Phenylpropanone system |

| n → π | ~300 - 330 nm | Low | Carbonyl group |

This data is predictive and based on established spectroscopic rules and computational data.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal XRD would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which governs the crystal packing.

Powder XRD, on the other hand, is used to analyze the crystalline nature of a bulk sample, identify different polymorphs (if they exist), and assess sample purity. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline form of the compound.

As of the latest available information, no crystal structure for this compound has been deposited in crystallographic databases.

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. For research involving this compound, these methods are crucial for assessing its purity and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Due to the polarity of the hydroxyl group and the aromatic nature of this compound, reversed-phase HPLC would be the most suitable method for its analysis.

In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18-silica) would be used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The separation would be based on the hydrophobicity of the analytes, with more polar compounds eluting earlier. A UV detector would be highly effective for detecting this compound, given its strong UV absorbance due to the aromatic chromophore.

Hypothetical HPLC Method Parameters for this compound:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Detection | UV at λmax (e.g., 270 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

These parameters are illustrative and would require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile products that may arise during the synthesis, degradation, or metabolism of this compound. This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, making it indispensable for analyzing complex mixtures.

In the context of research on this compound, GC-MS is frequently employed to analyze the crude reaction mixture following its synthesis, which often involves procedures like the Friedel-Crafts acylation. nih.govsapub.org This analysis is crucial for identifying potential regioisomers, unreacted starting materials, and various byproducts. For instance, in related Friedel-Crafts acylations of aromatic compounds, GC-MS has been effectively used to separate and identify multiple isomeric products that are often challenging to distinguish by other means. nih.govnih.gov The electron ionization (EI) mass spectra of these isomers can be very similar; however, their distinct retention times on the GC column allow for their differentiation.

The thermal decomposition or pyrolysis of this compound can also be studied using Pyrolysis-GC-MS. This technique involves heating the compound to high temperatures in an inert atmosphere and analyzing the resulting volatile degradation products. Studies on analogous phenolic compounds and substituted acetophenones reveal that thermal decomposition can lead to a variety of smaller molecules through the cleavage of chemical bonds. scirp.orgacs.orgnasa.govvub.be For phenolic resins, typical volatile products identified by GC-MS include water, carbon monoxide, methane, phenol (B47542), and various methyl-substituted phenols. nasa.govvub.be The analysis of these products provides insight into the compound's thermal stability and decomposition pathways.

The general methodology for GC-MS analysis involves injecting a vaporized sample into a heated capillary column. An inert carrier gas (e.g., helium) transports the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases, which is influenced by their volatility and polarity. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).

The table below summarizes typical GC-MS conditions that could be adapted for the analysis of volatile products related to this compound, based on methodologies for similar aromatic ketones. sapub.orgscirp.orgacs.org

| Parameter | Typical Condition |

|---|---|

| GC Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |

| Injection Mode | Splitless or Split (e.g., 10:1 ratio) |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temp 50-70 °C, hold for 1-2 min, ramp at 5-15 °C/min to 280-300 °C, hold for 5-10 min |

| MS Transfer Line Temp | 280 - 300 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 500 amu |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a stereogenic center at the carbon atom adjacent to the carbonyl group, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the preeminent technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govheraldopenaccess.us The determination of ee is critical in pharmaceutical and chemical research, as enantiomers of a compound can exhibit markedly different biological activities.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. chiralpedia.com These differential interactions lead to different retention times for each enantiomer, allowing for their separation and quantification. For propiophenone (B1677668) derivatives and other aromatic ketones, polysaccharide-based CSPs are among the most successful and widely used. chromatographyonline.comresearchgate.net These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a broad range of enantioselectivity.

The development of a chiral HPLC method for this compound would involve screening various polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) with different mobile phases. chromatographyonline.com Mobile phases in normal-phase mode, typically mixtures of an alkane (like n-hexane) with an alcohol modifier (such as isopropanol (B130326) or ethanol), are commonly employed. nih.gov The type and concentration of the alcohol modifier are critical parameters that are optimized to achieve baseline separation with good resolution.

In a typical research scenario, the racemic mixture of this compound would be injected onto the chiral column. The separated enantiomers are detected as they elute, most commonly by a UV detector. The enantiomeric excess is then calculated from the peak areas of the two enantiomers using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

The following table presents exemplary chiral HPLC conditions for the separation of compounds structurally related to this compound, which would serve as a starting point for method development. nih.govnih.gov

| Parameter | Exemplary Condition 1 (Normal Phase) | Exemplary Condition 2 (Normal Phase) |

|---|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) |

| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size | 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) |

| Flow Rate | 0.5 - 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 254 nm | UV at 260 nm |

| Analyte Class | Aromatic Ketones / Propiophenones | β-Blocker Analogues (e.g., Propranolol) |

The choice of CSP and mobile phase composition is empirical and requires systematic screening to find the optimal conditions for baseline resolution of the enantiomers of this compound. chromatographyonline.com

Biological and Pharmacological Investigations of 1 4 Hydroxy 2 Methylphenyl Propan 1 One: Preclinical and Mechanistic Insights

In Vitro Biological Activities and Mechanisms

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. For 1-(4-Hydroxy-2-methylphenyl)propan-1-one, the presence of a hydroxyl group on the phenyl ring suggests an intrinsic capacity to act as a radical scavenger. This activity is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions. frontiersin.orgmdpi.com The resulting phenoxyl radical can be stabilized through resonance, delocalizing the unpaired electron across the aromatic ring. scienceopen.com

Studies on structurally related phenolic compounds have demonstrated that the number and position of hydroxyl groups significantly influence antioxidant efficacy. frontiersin.org While specific quantitative data for this compound from assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the oxygen radical absorbance capacity (ORAC) assay are not extensively reported in the available literature, the fundamental chemical structure supports its classification as a potential antioxidant. The mechanism is presumed to follow the hydrogen atom transfer (HAT) or single electron transfer (SET) pathways, which are characteristic of phenolic antioxidants. frontiersin.orgnih.gov

Table 1: Postulated Antioxidant Mechanisms of this compound

| Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. |

| Single Electron Transfer (SET) | The compound donates an electron to a free radical, forming a radical cation. |

Chronic inflammation is a key pathological feature of many diseases, and the search for novel anti-inflammatory agents is a major focus of pharmaceutical research. Phenolic compounds, including various ketones, have been investigated for their ability to modulate inflammatory pathways. The potential anti-inflammatory effects of this compound are likely mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

One of the primary targets for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. nih.gov These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov While direct inhibitory studies of this compound on COX enzymes are not widely available, related phenolic structures have been shown to inhibit COX activity. scienceopen.comresearchgate.net Such inhibition would reduce prostaglandin (B15479496) production, thereby alleviating inflammatory responses.

Furthermore, the compound may influence inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. By interfering with these signaling cascades, as has been demonstrated for other phenolic compounds, this compound could potentially exert significant anti-inflammatory effects. nih.gov

Table 2: Potential Anti-inflammatory Molecular Targets for this compound

| Molecular Target | Potential Effect |

| Cyclooxygenase (COX) Enzymes | Inhibition of COX-1 and/or COX-2, leading to reduced prostaglandin synthesis. |

| NF-κB Signaling Pathway | Inhibition of NF-κB activation, leading to decreased expression of pro-inflammatory cytokines. |

| MAPK Signaling Pathway | Modulation of MAPK signaling, affecting the production of inflammatory mediators. |

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Phenolic compounds have long been recognized for their antimicrobial properties. The structural features of this compound, including its hydroxylated phenyl ring and alkyl chain, suggest it may possess activity against a range of microbial pathogens.

The proposed mechanisms of antimicrobial action for phenolic compounds are multifaceted. A primary mechanism involves the disruption of microbial cell membranes. The lipophilic nature of the compound allows it to intercalate into the lipid bilayer, altering membrane fluidity and permeability. This can lead to the leakage of intracellular components and ultimately, cell death. nih.gov

Another potential mechanism is the inhibition of essential microbial enzymes. The hydroxyl group and the keto group of this compound can form hydrogen bonds and other interactions with the active sites of microbial enzymes, leading to their inactivation. Furthermore, the generation of reactive oxygen species (ROS) due to the compound's pro-oxidant activity under certain conditions can cause oxidative damage to microbial DNA, proteins, and lipids. researchgate.net

While specific studies detailing the minimum inhibitory concentrations (MICs) of this compound against various bacterial and fungal strains are limited, research on analogous compounds provides a basis for its expected antimicrobial potential. researchgate.net

Beyond its potential effects on inflammatory and microbial enzymes, this compound may interact with a variety of other enzymatic targets. The specific nature of these interactions is dependent on the three-dimensional structure of the compound and its ability to fit into the active or allosteric sites of enzymes.

For instance, many phenolic compounds are known to inhibit enzymes such as xanthine (B1682287) oxidase, which is involved in the production of uric acid and oxidative stress. scienceopen.com Other potential targets could include enzymes involved in metabolic pathways or cellular signaling. The identification of specific enzyme targets is a crucial step in understanding the pharmacological profile of a compound and requires dedicated enzymatic assays. As of now, comprehensive screening of this compound against a broad panel of enzymes has not been extensively reported.

The ability of a compound to bind to and modulate the activity of cellular receptors is a key determinant of its pharmacological effects. While there is a lack of specific data on the receptor binding profile of this compound, its structure suggests potential interactions with various receptor types. The phenolic hydroxyl group, for example, could participate in hydrogen bonding with receptor binding pockets.

Further research utilizing receptor binding assays would be necessary to determine if this compound has any significant affinity for receptors such as G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels. Such studies would provide valuable insights into its potential therapeutic applications and off-target effects.

Cellular assays are instrumental in evaluating the biological effects of a compound at the cellular level. These assays can provide information on cytotoxicity, effects on cell growth, and the ability to induce cellular differentiation.

In the context of neuronal cells, such as the PC12 cell line which is a well-established model for studying neuronal differentiation, compounds that can promote neurite outgrowth are of significant interest for their potential in treating neurodegenerative diseases. nih.gov Nerve growth factor (NGF) is a potent inducer of neurite outgrowth in PC12 cells, and its signaling pathways are well-characterized. nih.govplos.org While there are no specific reports on the effect of this compound on neurite outgrowth in PC12 cells, the study of structurally related compounds in such assays could provide preliminary indications of its neuroactive potential.

Assays to determine the compound's effect on cell viability, for example, using the MTT assay, would be crucial to establish a therapeutic window and to distinguish between pharmacological effects and general cytotoxicity. Similarly, cell proliferation assays could reveal any cytostatic or cytotoxic properties.

In Vivo Preclinical Mechanistic Studies

Detailed in vivo investigations using animal models to understand the disease mechanisms related to this compound are absent from the current scientific literature. Such studies are crucial for bridging the gap between in vitro activity and potential therapeutic efficacy.

Pharmacodynamic Markers and Biomarker Identification

There are no published studies that identify specific pharmacodynamic markers or biomarkers associated with the administration of this compound in animal models. The identification of such markers would be essential to monitor the biological effects of the compound and understand its mechanism of action at a physiological level.

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Comprehensive ADME studies for this compound in preclinical models have not been reported. The characterization of its pharmacokinetic properties, including how it is absorbed, where it is distributed in the body, how it is metabolized, and the routes of its elimination, is a fundamental aspect of preclinical development that remains to be investigated.

Tissue Distribution and Metabolite Profiling in Animal Studies

Specific data on the tissue distribution of this compound and the identification of its metabolites in animal studies are not available. Understanding which tissues the compound accumulates in and how it is biotransformed is critical for assessing its potential efficacy and safety, but this information has not been publicly documented.

Structure-Activity Relationship (SAR) Studies for Biological Activity

While the broader family of propiophenones and their hydroxylated derivatives has been a subject of chemical and biological research, specific structure-activity relationship (SAR) studies focusing on this compound and its analogs are not present in the available literature. SAR studies are vital for optimizing chemical structures to enhance biological activity and selectivity. General research into related compounds, such as other substituted propiophenones, suggests that the nature and position of substituents on the phenyl ring can influence their biological effects, but direct evidence or data tables relating to the structural modifications of this compound and their impact on activity could not be found.

Computational Chemistry and Theoretical Studies of 1 4 Hydroxy 2 Methylphenyl Propan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It has become a primary tool for assessing the structural and spectral properties of organic compounds. mdpi.com

Geometry Optimization: The first step in most computational analyses is to find the molecule's most stable three-dimensional arrangement, known as its ground-state geometry. DFT calculations, often using a specific functional and basis set like B3LYP/6-311G**, are employed to optimize the molecular structure. This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding precise information on bond lengths, bond angles, and dihedral angles that correspond to a true minimum on the potential energy surface. researchgate.net

Vibrational Frequencies: Once the geometry is optimized, the same DFT method can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.). The calculated vibrational spectrum, particularly the infrared (IR) and Raman spectra, can be compared with experimental data to confirm the molecular structure and the accuracy of the computational method. mdpi.com For example, in a similar chalcone (B49325) derivative, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT calculations located the O-H stretching vibration at 3787 cm⁻¹ and the C-H stretching vibrations in the range of 3000 cm⁻¹ to 3250 cm⁻¹. mdpi.com

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of vertical electronic excitations, which correspond to the wavelengths of light the molecule absorbs. researchgate.net These predictions are invaluable for interpreting experimental spectroscopic data and understanding the electronic transitions within the molecule, such as π→π* transitions. researchgate.netlibretexts.org

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for a Related Hydroxyphenyl Ketone (Note: This data is representative of the type generated for similar compounds, such as 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, as specific data for the title compound is not available in the provided results.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) mdpi.com | Experimental Frequency (cm⁻¹) mdpi.com |

|---|---|---|

| O-H Stretch | 3787 | >3500 |

| Aromatic C-H Stretch | 3000-3250 | 3000-3250 |

| Carbonyl (C=O) Stretch | ~1650 | ~1652 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.org This gap is a critical parameter for determining molecular stability and reactivity. wikipedia.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netwikipedia.org This energy can be correlated with the molecule's electronic absorption properties and its potential for biological activity. researchgate.netschrodinger.com For instance, a study on a chalcone derivative found a HOMO-LUMO gap of 3.08 eV, indicating significant chemical reactivity. researchgate.net

Quantum chemical parameters derived from HOMO and LUMO energies, such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), further describe the molecule's chemical behavior and reactivity. mdpi.com

Table 2: Representative Quantum Chemical Descriptors for a Related Chalcone (Note: This data is illustrative, based on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, to demonstrate the parameters derived from FMO analysis.) mdpi.com

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.92 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.11 |

| HOMO-LUMO Energy Gap | ΔE | 3.81 |

| Electronegativity | χ | 4.01 |

| Chemical Hardness | η | 1.90 |

| Chemical Softness | S | 0.52 |

| Electrophilicity Index | ω | 4.23 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. frontiersin.org It maps the electrostatic potential onto the electron density surface, identifying regions that are rich or deficient in electrons. bhu.ac.in

The MEP map uses a color scale to indicate charge distribution:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. mdpi.com

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack, commonly found around hydrogen atoms bonded to electronegative atoms. frontiersin.org

Green: Regions of neutral potential.

For a molecule like 1-(4-Hydroxy-2-methylphenyl)propan-1-one, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, highlighting these as sites for electrophilic interaction. mdpi.com Positive potential (blue) would be expected around the hydroxyl hydrogen atom. frontiersin.org This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors. bhu.ac.in

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can predict how a molecule's conformation changes in different environments (e.g., in a solvent or bound to a protein) and provide insights into the stability of ligand-target complexes. This technique allows for the exploration of the conformational space available to the molecule and the dynamics of its interactions with biological targets.

Molecular Docking Studies for Protein-Ligand Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug design to understand how a potential drug molecule might interact with its biological target. d-nb.info

The process involves placing the ligand into the binding site of the protein and evaluating the "goodness of fit" using a scoring function. This function estimates the binding affinity (often expressed as binding energy in kcal/mol), with lower energy values indicating a more stable interaction. mdpi.com Docking studies can identify key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues in the protein's active site. mdpi.com For example, a docking study of a chalcone against penicillin-binding proteins of Staphylococcus aureus revealed a high binding energy of -7.40 kcal/mol, with the carbonyl group playing a significant role in forming favorable hydrogen bonds. mdpi.com Such studies are crucial for predicting the inhibitory potential of a compound against a specific protein target. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a molecule and its biological activity. wikipedia.org The fundamental principle is that the structural properties of a molecule determine its activity (SAR principle). wikipedia.org

QSAR models are developed by correlating calculated molecular descriptors (physicochemical or structural properties) of a series of compounds with their experimentally measured biological activities. wikipedia.orgnih.gov These models, once validated, can be used to predict the activity of new, untested compounds. wikipedia.org Molecular descriptors used in QSAR can include electronic properties (from DFT), topological indices, and 3D properties. frontiersin.orgslideshare.net QSAR is a valuable tool in the drug discovery process for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing, thereby saving time and resources. nih.gov

Potential Research Applications and Industrial Significance of 1 4 Hydroxy 2 Methylphenyl Propan 1 One Excluding Clinical Human Use

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The chemical architecture of 1-(4-Hydroxy-2-methylphenyl)propan-1-one, characterized by a reactive ketone group and a phenolic hydroxyl group, positions it as a versatile starting material or intermediate in the synthesis of more complex molecules. ontosight.aiontosight.ai Organic chemists leverage these functional groups to construct elaborate molecular frameworks for pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aiontosight.ai

The hydroxyl group can be easily converted into an ether or ester, modifying the compound's solubility and reactivity. Meanwhile, the ketone functionality is amenable to a wide range of chemical transformations, including reduction to an alcohol, reductive amination to form amines, or reaction with Grignard reagents to create tertiary alcohols. These transformations are fundamental steps in building molecular complexity.

For example, compounds with similar hydroxy-aromatic ketone structures serve as key building blocks. ontosight.ai The strategic placement of the hydroxyl and methyl groups on the phenyl ring can influence the regioselectivity of subsequent reactions, allowing for the precise construction of target molecules.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Ketone (C=O) | Reduction | Secondary Alcohols |

| Ketone (C=O) | Grignard Reaction | Tertiary Alcohols |

| Phenol (B47542) (-OH) | Williamson Ether Synthesis | Aryl Ethers |

| Phenol (-OH) | Esterification | Aryl Esters |

Applications in Material Science: Polymer Chemistry and Photoinitiators

The properties of this compound make it a compound of interest in material science, particularly in the realm of polymers and UV-curable systems.

A significant application for aromatic ketones, especially α-hydroxy ketones, is their use as photoinitiators for UV-curable coatings, inks, and adhesives. atamankimya.combgsu.edu When exposed to ultraviolet light, these molecules undergo a process known as Norrish Type I cleavage, generating highly reactive free radicals. adhesion.kruvabsorber.com These radicals then initiate the rapid polymerization of monomers and oligomers, such as acrylates, transforming the liquid formulation into a solid, crosslinked film in seconds. atamankimya.combgsu.edu

The efficiency of a photoinitiator is crucial for the curing speed and final properties of the coating. adhesion.kr α-hydroxy ketones are known for their high reactivity and are particularly effective for surface curing, helping to overcome oxygen inhibition which can otherwise lead to a tacky surface. bgsu.edu While specific performance data for this compound is not widely published, its structural similarity to commercially successful photoinitiators like 2-hydroxy-2-methyl-1-phenyl-propan-1-one suggests its potential in this field. adhesion.kr These types of photoinitiators are valued in applications requiring fast, durable, and resistant finishes on substrates like wood, metal, and plastic. atamankimya.com

Beyond photoinitiation, the bifunctional nature of this compound allows it to be incorporated directly into polymer chains. The phenolic hydroxyl group can react with compounds like epoxides or isocyanates, making it a potential monomer or chain extender in the synthesis of polymers such as polyesters, polyethers, or polyurethanes.

Incorporating this molecule into a polymer backbone could enhance specific properties. The rigid aromatic ring can increase the thermal stability and mechanical strength of the material, while the hydroxyl group can improve adhesion to substrates and provide a site for further crosslinking. Such property enhancements are desirable in the formulation of advanced coatings, adhesives, and composite materials. ontosight.ai

Contributions to Flavor and Fragrance Industry

In the flavor and fragrance sector, consumer demand for products labeled as "natural" has spurred research into biotechnological production methods, including microbial fermentation and biotransformation. srce.hrbepls.commdpi.com Microorganisms can synthesize a vast array of aroma compounds from simple substrates or by modifying precursor molecules. mdpi.comnih.gov

While direct microbial production of this compound as a flavor compound is not extensively documented, related hydroxyphenyl ketones are known to contribute to various aromas. google.comgoogle.com For instance, 4-(4-hydroxyphenyl)butan-2-one, known as raspberry ketone, is a key aroma compound. Research has focused on using microorganisms to produce such valuable molecules. mdpi.com

The potential for this compound in this industry could lie in two areas:

As a biotransformation product: Microbes could potentially produce this compound as a secondary metabolite during the fermentation of specific substrates. bepls.com

As a precursor: It could serve as a starting material for the enzymatic or microbial synthesis of more complex, high-value flavor and fragrance compounds. srce.hr

The study of microbial metabolic pathways continues to uncover novel aroma compounds, and structures similar to this compound are of interest in this exploratory research. researchgate.net

Agrochemical and Specialized Chemical Applications Research

The development of new agrochemicals, such as herbicides and fungicides, often involves synthesizing and screening novel chemical structures. Propanone derivatives and substituted phenols are common moieties in bioactive molecules used in agriculture. ontosight.aiontosight.ai The structure of this compound makes it a candidate for investigation in this field.

Researchers in agrochemical synthesis could use this compound as a scaffold, modifying its functional groups to create a library of new derivatives. These new compounds would then be screened for biological activity against various weeds, fungi, or insect pests. The specific substitution pattern on the phenyl ring could be a key factor in determining the efficacy and selectivity of potential new agrochemical agents.

Future Research Directions and Challenges for 1 4 Hydroxy 2 Methylphenyl Propan 1 One

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The traditional synthesis of hydroxyphenyl propanones often involves Friedel-Crafts acylation, a robust but frequently environmentally taxing method. routledge.com This process typically relies on stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, and chlorinated solvents, which generate significant corrosive and toxic waste. digitellinc.com The future of synthesizing 1-(4-Hydroxy-2-methylphenyl)propan-1-one hinges on the adoption of green chemistry principles to enhance sustainability, reduce costs, and improve safety. routledge.combeilstein-journals.org

Future research should focus on several key areas:

Heterogeneous Catalysis: Replacing homogeneous Lewis acids with solid acid catalysts is a primary goal. Materials like sulfated zirconia, zeolites, and clays (B1170129) offer advantages such as easy separation from the reaction mixture, reusability, and reduced waste generation. rsc.orgacs.org Research is needed to identify the optimal solid catalyst that provides high yield and regioselectivity for the acylation of m-cresol (B1676322) with propionyl chloride or propionic anhydride (B1165640).

Green Catalysts and Solvents: The exploration of biodegradable and less hazardous catalysts, such as methanesulfonic acid (MSA), presents a promising alternative. digitellinc.com MSA is an affordable and effective catalyst that can be used in smaller quantities and ultimately decomposes into benign products. digitellinc.com Coupling these catalysts with greener solvents or solvent-free conditions would further enhance the sustainability of the synthesis.

Continuous Flow Technology: Migrating from batch processing to continuous flow systems can overcome many limitations of traditional synthesis. digitellinc.com Flow reactors offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scalability. digitellinc.com Developing a continuous flow protocol for the synthesis of this compound could lead to a highly efficient and sustainable manufacturing process.

| Parameter | Traditional Method (e.g., Friedel-Crafts) | Future Sustainable Methodologies |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ or other Lewis acids | Catalytic amounts of solid acids (zeolites, sulfated zirconia) or biodegradable acids (MSA) digitellinc.comrsc.org |

| Solvent | Chlorinated solvents (e.g., Dichloromethane), Nitrobenzene rsc.org | Greener solvents or solvent-free conditions |

| Process | Batch processing | Continuous flow processing digitellinc.com |

| Waste | High volume of corrosive acidic waste | Minimized waste, recyclable catalysts |

| Safety | Risks associated with large volumes of hazardous materials | Enhanced safety due to smaller reaction volumes and milder conditions digitellinc.com |

In-depth Mechanistic Elucidation of Biological Activities

The biological profile of this compound remains largely unexplored. However, its structural similarity to other phenolic compounds suggests it may possess interesting bioactivities. For instance, its isomer, 1-(4-hydroxyphenyl)propan-1-one (paroxypropione), has been identified as a nonsteroidal estrogen. chemfaces.com Other related compounds, such as raspberry ketone and various substituted hydroxyphenyl propanones, exhibit antioxidant, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net

A crucial future direction is the systematic screening of this compound for a range of biological effects. Initial studies should investigate its potential as an:

Antioxidant, due to the presence of the phenolic hydroxyl group which can scavenge free radicals.

Antimicrobial agent, a common property among phenolic compounds. researchgate.net

Estrogen receptor modulator, given the activity of its isomer. chemfaces.com

Once a significant biological activity is confirmed, the subsequent challenge will be to perform in-depth mechanistic studies. This research should aim to identify the specific molecular targets and pathways through which the compound exerts its effects. For example, if antioxidant activity is observed, studies could investigate its interaction with key regulatory pathways like the Nrf2 pathway. mdpi.com If antimicrobial effects are found, research could focus on its ability to disrupt microbial membranes or inhibit essential enzymes. frontiersin.org Techniques such as kinetic nuclear magnetic resonance (NMR) experiments and DFT calculations could be employed to understand enzyme inhibition and other molecular interactions at a fundamental level. nih.gov

Integration of Advanced Analytical Techniques for Real-time Monitoring of Reactions and Biological Processes

Advancements in analytical chemistry offer powerful tools for both optimizing the synthesis of this compound and studying its biological fate. Future research should focus on integrating these techniques for real-time analysis.

For reaction monitoring , the shift towards continuous flow synthesis is ideally paired with in-line analytical methods. nih.gov Techniques such as Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and NMR can be directly integrated into a flow reactor setup. nih.govnih.gov This provides real-time data on reaction conversion, yield, and impurity formation, allowing for rapid process optimization and ensuring consistent product quality. nih.gov

For monitoring biological processes , advanced techniques are needed to understand the compound's absorption, distribution, metabolism, and excretion (ADME). Future studies could involve synthesizing tagged versions of the molecule (e.g., with stable isotopes or bioorthogonal tags like alkynes) to trace its journey and interactions within biological systems. springernature.com This would enable researchers to identify metabolites, quantify bioavailability in specific tissues, and visualize its subcellular localization, providing critical insights into its mechanism of action.

| Analytical Technique | Application in Research of this compound | Potential Insights |

|---|---|---|

| In-line Raman Spectroscopy / FTIR | Real-time monitoring of synthesis in continuous flow reactors nih.gov | Reaction kinetics, yield optimization, impurity profiling |

| Process NMR Spectroscopy | In-line monitoring of reaction progress and structural confirmation nih.gov | Detailed kinetic data, identification of intermediates |

| Mass Spectrometry (interfaced with flow) | Real-time detection of products and byproducts nih.gov | High-sensitivity monitoring of reaction efficiency |

| Metabolic Labeling (e.g., with stable isotopes) | Tracing the compound and its metabolites in vivo or in vitro springernature.com | Metabolic pathways, bioavailability, target engagement |

Expansion of Computational Modeling to Predict Novel Reactivities and Bioactivities

Computational chemistry is an indispensable tool for accelerating chemical research by predicting molecular properties and guiding experimental design. acs.org For a compound like this compound, where experimental data is scarce, computational modeling represents a significant opportunity.